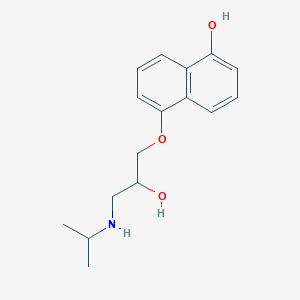

5-Hydroxypropranolol

Vue d'ensemble

Description

5-Hydroxy Propranolol is a metabolite of Propranolol, a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases. This compound retains the beta-blocker activity due to its unaltered side-chain, making it a subject of interest in pharmacological studies .

Applications De Recherche Scientifique

5-Hydroxy Propranolol has several applications in scientific research:

Pharmacological Studies: Used to study the metabolism and pharmacokinetics of Propranolol.

Drug Metabolism Research: Helps in understanding the role of specific enzymes in drug metabolism.

Toxicology: Assists in evaluating the safety and potential side effects of Propranolol and its metabolites.

Mécanisme D'action

Target of Action

5-Hydroxy Propranolol is a metabolite of propranolol, a non-selective beta-adrenergic antagonist . The primary targets of 5-Hydroxy Propranolol are the beta-adrenergic receptors, specifically both β1 and β2 adrenergic receptors . These receptors play a crucial role in the regulation of heart rate, myocardial contractility, and blood pressure .

Biochemical Pathways

The metabolism of propranolol involves the hydroxylation of the naphthyl group, primarily catalyzed by the cytochrome P450 isoform CYP2D6 . This process generates 5-Hydroxy Propranolol and other related metabolites . The glucuronidation of 5-Hydroxy Propranolol is carried out by several uridine 5’-diphospho-glucuronosyltransferases (UGTs), including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2 .

Pharmacokinetics

Propranolol, and by extension 5-Hydroxy Propranolol, is well absorbed after oral administration . It has dose-dependent bioavailability, and a 2-fold increase in dose results in a 2.5-fold increase in the area under the curve . Propranolol is a substrate of CYP2D6, CYP1A2, and CYP2C19, which means it has potential pharmacokinetic interactions with co-administered drugs .

Result of Action

The action of 5-Hydroxy Propranolol results in decreased heart rate, myocardial contractility, and blood pressure . This leads to a reduction in myocardial oxygen demand, which can be beneficial in conditions such as hypertension, angina, atrial fibrillation, and myocardial infarction .

Action Environment

The use of propranolol, and by extension 5-Hydroxy Propranolol, is predicted to present a low risk to the environment . Factors such as renal and hepatic impairment may require dose adjustment . Furthermore, abrupt discontinuation of propranolol therapy can lead to exacerbations of angina and myocardial infarctions .

Analyse Biochimique

Biochemical Properties

5-Hydroxy Propranolol interacts with various enzymes, proteins, and other biomolecules. It is a product of the metabolic action of cytochrome P450 isoform 2D6 . The interaction between 5-Hydroxy Propranolol and these biomolecules is primarily biochemical, involving processes such as hydroxylation .

Cellular Effects

It is known that propranolol, the parent compound, has significant effects on various types of cells and cellular processes . It can be inferred that 5-Hydroxy Propranolol may have similar effects, given its structural similarity to propranolol.

Molecular Mechanism

It is known that propranolol undergoes side chain oxidation to α-naphthoxylactic acid, ring oxidation to 4’-hydroxypropranolol, or glucuronidation to propranolol glucuronide . It can be inferred that 5-Hydroxy Propranolol may have similar molecular interactions.

Temporal Effects in Laboratory Settings

Studies on propranolol have shown that it has a significant impact on heart rate variability and pain profiling over time .

Dosage Effects in Animal Models

Studies on propranolol have shown that it has significant effects on heart rate variability and pain profiling in animal models .

Metabolic Pathways

5-Hydroxy Propranolol is involved in the metabolic pathways of propranolol. Propranolol is metabolized through three primary routes: aromatic hydroxylation (mainly 4-hydroxylation), N-dealkylation followed by further side-chain oxidation, and direct glucuronidation . 5-Hydroxy Propranolol is a product of the aromatic hydroxylation pathway .

Transport and Distribution

It is known that propranolol and its metabolites are transported and distributed within cells and tissues .

Subcellular Localization

It is known that propranolol and its metabolites are localized within various subcellular compartments .

Méthodes De Préparation

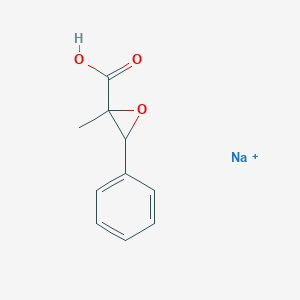

Synthetic Routes and Reaction Conditions: The preparation of 5-Hydroxy Propranolol typically involves the hydroxylation of Propranolol. This can be achieved through enzymatic reactions using human liver microsomes . The reaction conditions often include the presence of cofactors such as uridine 5’-diphospho-glucuronic acid and magnesium chloride, with the reaction buffer being ammonium bicarbonate .

Industrial Production Methods: Industrial production of Propranolol, and by extension its hydroxylated metabolites, involves the reaction of naphthol with epichlorohydrin to form 3-(1-naphthyloxy)-1,2-epoxypropane, which is then reacted with isopropylamine . The hydroxylation step to produce 5-Hydroxy Propranolol can be integrated into this process using appropriate enzymatic or chemical methods.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Hydroxy Propranolol undergoes various chemical reactions, including:

Glucuronidation: Catalyzed by uridine 5’-diphospho-glucuronosyltransferases, leading to the formation of glucuronide conjugates.

Oxidation and Reduction: These reactions can modify the hydroxyl group, potentially altering the compound’s pharmacological properties.

Common Reagents and Conditions:

Glucuronidation: Requires uridine 5’-diphospho-glucuronic acid and specific uridine 5’-diphospho-glucuronosyltransferases.

Oxidation: Often involves cytochrome P450 enzymes, particularly CYP2D6.

Major Products Formed:

Glucuronides: These are the primary metabolites formed during glucuronidation.

Oxidized Metabolites: Various oxidized forms depending on the specific enzymatic pathways involved.

Comparaison Avec Des Composés Similaires

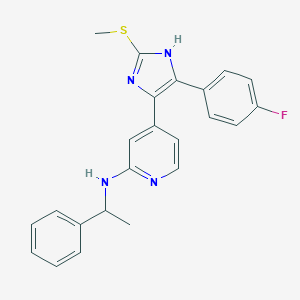

4-Hydroxy Propranolol: Another hydroxylated metabolite of Propranolol with similar beta-blocker activity.

7-Hydroxy Propranolol: Also a metabolite with comparable pharmacological properties.

Uniqueness: 5-Hydroxy Propranolol is unique due to its specific hydroxylation position, which may influence its interaction with beta-adrenergic receptors and its metabolic stability .

Propriétés

IUPAC Name |

5-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19/h3-8,11-12,17-19H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYPGILKDMWISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314638 | |

| Record name | 5′-Hydroxypropranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81907-82-6 | |

| Record name | 5′-Hydroxypropranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81907-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5′-Hydroxypropranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 5-Hydroxy Propranolol formed in the fetal liver?

A1: The study demonstrates that the fetal sheep liver metabolizes propranolol through various pathways, including ring-oxidation. 5-Hydroxy Propranolol, along with 4-Hydroxy Propranolol, are produced through this ring-oxidation process. []

Q2: What is the significance of 5-Hydroxy Propranolol being present primarily in conjugated forms?

A2: The study found that most metabolites, including 5-Hydroxy Propranolol, were present primarily in conjugated forms, except for Naphthoxylactic Acid. Conjugation, often with glucuronic acid, typically increases a molecule's water solubility, facilitating its excretion from the body. This finding suggests that the fetal liver possesses the enzymatic machinery for conjugation reactions, contributing to the elimination of drug metabolites. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,5S,6S,7S,8Z,10Z,12E)-7-hydroxy-6-methyl-2-[(2S,3S)-3-methyl-6-oxo-2,3-dihydropyran-2-yl]tetradeca-8,10,12-trien-5-yl] dihydrogen phosphate](/img/structure/B162495.png)

![2-Methylsulfinyl-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B162502.png)